N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]NAPHTHALENE-1-CARBOXAMIDE
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Overview
Description
N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]NAPHTHALENE-1-CARBOXAMIDE is an organic compound that features a naphthamide group linked to a hydroxypropyl chain, which is further substituted with a dimethylfuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]NAPHTHALENE-1-CARBOXAMIDE typically involves the following steps:
Formation of the Hydroxypropyl Intermediate: The initial step involves the reaction of 2,5-dimethylfuran with an appropriate aldehyde to form a hydroxypropyl intermediate.
Amidation Reaction: The hydroxypropyl intermediate is then reacted with 1-naphthoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]NAPHTHALENE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The dimethylfuran moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., bromine) or nitrating agents.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]NAPHTHALENE-1-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]NAPHTHALENE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The compound’s hydroxypropyl and naphthamide groups allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in disrupting cellular processes in microorganisms and cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-(2,5-Dimethylfuran-3-yl)-pyrazoline Derivatives: Known for their antimicrobial activity.
(2E)-1-(2,5-Dimethylfuran-3-yl)-3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-one: Investigated for its optical and photophysical properties.
Uniqueness
N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]NAPHTHALENE-1-CARBOXAMIDE is unique due to its combination of a naphthamide group with a hydroxypropyl chain and a dimethylfuran moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-13-12-18(14(2)24-13)19(22)10-11-21-20(23)17-9-5-7-15-6-3-4-8-16(15)17/h3-9,12,19,22H,10-11H2,1-2H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFXASPDZWASSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)C2=CC=CC3=CC=CC=C32)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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